N-[1-(3-methoxyphenyl)ethyl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[1-(3-METHOXYPHENYL)ETHYL]-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the class of pyrazolo[3,4-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic system containing both pyrazole and pyridine rings. The presence of various substituents, such as methoxyphenyl, dimethyl, and phenyl groups, contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(3-METHOXYPHENYL)ETHYL]-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step processes. One common method includes the Friedlander condensation reaction, where a suitable aminoaldehyde reacts with reactive methylenes to form the pyrazolo[3,4-b]pyridine core . The reaction conditions often involve the use of acidic catalysts such as trifluoroacetic acid to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N~4~-[1-(3-METHOXYPHENYL)ETHYL]-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolo[3,4-b]pyridine core, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
N~4~-[1-(3-METHOXYPHENYL)ETHYL]-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N4-[1-(3-METHOXYPHENYL)ETHYL]-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and properties.
Indole derivatives: Similar in their aromatic nature and potential biological activities, but with a different core structure.
Uniqueness
N~4~-[1-(3-METHOXYPHENYL)ETHYL]-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its methoxyphenyl and dimethyl groups, in particular, contribute to its potential as a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C24H24N4O2 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]-3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H24N4O2/c1-15-13-21(24(29)26-16(2)18-9-8-12-20(14-18)30-4)22-17(3)27-28(23(22)25-15)19-10-6-5-7-11-19/h5-14,16H,1-4H3,(H,26,29) |
InChI Key |
YDQPHLSENSSIAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)NC(C)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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